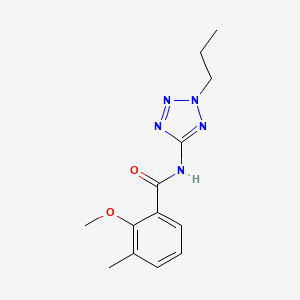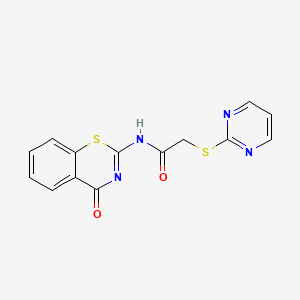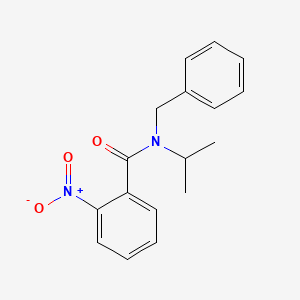
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been the subject of significant scientific research in recent years. This compound, also known as BRD0705, has shown promising results in a variety of applications, including cancer treatment and pain management. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of several enzymes and receptors. One of the primary targets of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is the histone acetyltransferase enzyme, which is involved in regulating gene expression. By inhibiting this enzyme, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can alter the expression of genes that are involved in cancer cell growth and proliferation.
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is also believed to inhibit the activity of several ion channels and receptors, including TRPV1 and the serotonin receptor 5-HT2C. By inhibiting these receptors, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can alter the activity of neurons that are involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cell lines, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. In animal models, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tumor growth and increase survival rates.
In studies of pain management, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models. Additionally, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide for lab experiments is its specificity. Unlike many other compounds that have been used to treat cancer or pain, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide appears to have a relatively narrow range of targets, which may reduce the risk of off-target effects.
One limitation of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide for lab experiments is its solubility. 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is relatively complex, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on developing more soluble analogs of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide that could be administered more easily in vivo.
In terms of therapeutic applications, future research could focus on developing 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide as a cancer treatment or pain management agent. Additionally, research could explore the potential of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide as a treatment for mood disorders or other neurological conditions.
Conclusion:
In conclusion, 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, or 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, is a chemical compound that has shown promising results in a variety of scientific research applications. The compound's ability to inhibit cancer cell growth and reduce pain sensitivity make it a promising candidate for therapeutic development. However, further research is needed to fully understand the compound's mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-isopropyl-6-methylphenylamine to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylethylenediamine to form the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been the subject of significant scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Another area of research has focused on the compound's potential as a pain management agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide can inhibit the activity of TRPV1, a receptor that is involved in pain sensation. This suggests that 2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide may be effective in treating chronic pain conditions, such as neuropathic pain.
Propiedades
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-11(2)13-9-7-8-12(3)17(13)22-20(23)14-10-15(24-4)18(25-5)19(26-6)16(14)21/h7-11H,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBQOMHRZHIQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-isopropyl-6-methylphenyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)





![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)

![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)